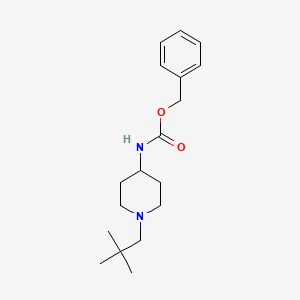
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . It is a solid compound that appears yellow to white in color . This compound is part of the carbamate family, which are esters of carbamic acid and are widely used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-neo-pentylpiperidin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 1-neo-pentylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . This method allows for high purity products through simple filtration.
化学反応の分析
Types of Reactions: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or sodium ethoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of ethers or esters depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .
Biology and Medicine: This compound is studied for its potential pharmacological applications. Piperidine derivatives, including This compound , are known for their role in designing drugs that inhibit cholinesterase receptors, which are crucial in treating diseases like Alzheimer’s .
Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of various organic compounds .
作用機序
Benzyl (1-neo-pentylpiperidin-4-yl)carbamate: exerts its effects by interacting with specific molecular targets. In the case of cholinesterase inhibition, the benzyl-piperidine group binds to the catalytic site of the enzyme, interacting with amino acid residues such as tryptophan-84 , tryptophan-279 , phenylalanine-330 , and phenylalanine-331 . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
類似化合物との比較
- Benzyl (1-acetylpiperidin-4-yl)carbamate
- Benzyl (1-ethylpiperidin-4-yl)carbamate
- Benzyl (1-methylpiperidin-4-yl)carbamate
Uniqueness: Benzyl (1-neo-pentylpiperidin-4-yl)carbamate is unique due to its specific neo-pentyl substitution on the piperidine ring. This structural feature can influence its binding affinity and specificity towards molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
benzyl N-[1-(2,2-dimethylpropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)14-20-11-9-16(10-12-20)19-17(21)22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21) |
InChIキー |
QKMDSUHWZRNUSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


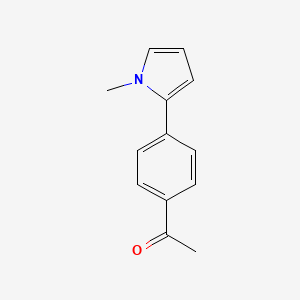
![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
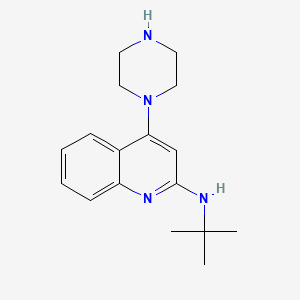
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
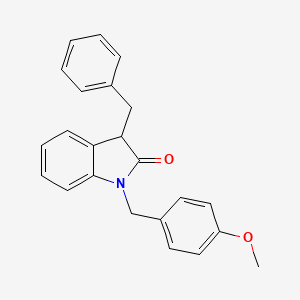
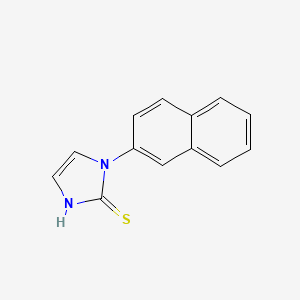
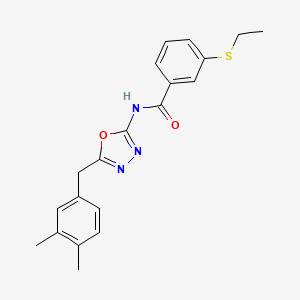
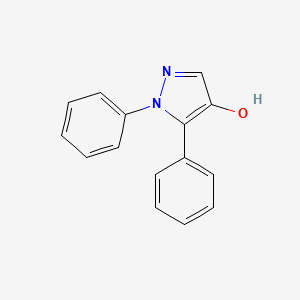
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
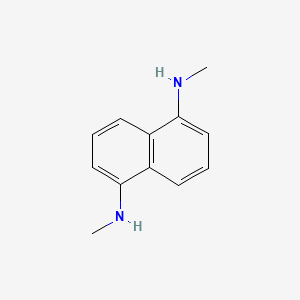
![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
